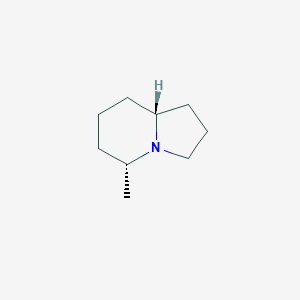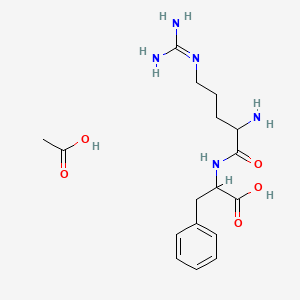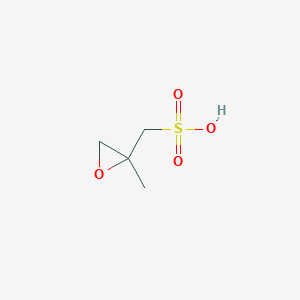
Methyl 4-(1-hydroxyethyl)benzoate
Vue d'ensemble
Description
Methyl 4-(1-hydroxyethyl)benzoate, also known as methylparaben, is a common preservative used in the cosmetic, pharmaceutical, and food industries. It is a white, odorless powder that is soluble in water and alcohol. Methylparaben is widely used due to its ability to inhibit the growth of bacteria and fungi, which helps to extend the shelf life of products.
Mécanisme D'action
Methylparaben works by inhibiting the growth of microorganisms through disruption of their cell membranes. It also acts as an antioxidant, which helps to prevent the degradation of products due to exposure to light and air.
Biochemical and Physiological Effects:
Methylparaben has been shown to have low toxicity and is generally considered safe for use in products. However, some studies have suggested that it may have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This has led to concerns about its potential impact on hormonal balance, particularly in women.
Avantages Et Limitations Des Expériences En Laboratoire
Methylparaben is a widely used preservative in laboratory experiments due to its ability to inhibit the growth of microorganisms. Its low toxicity and ease of use make it a popular choice for researchers. However, its potential estrogenic activity may limit its use in certain studies, particularly those involving hormonal balance.
Orientations Futures
There are several areas of future research related to Methyl 4-(1-hydroxyethyl)benzoaten. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to incorporate Methyl 4-(1-hydroxyethyl)benzoaten into drugs to improve their absorption and effectiveness. Another area of interest is the development of alternative preservatives that are less likely to have estrogenic activity. Finally, there is ongoing research into the safety of Methyl 4-(1-hydroxyethyl)benzoaten and its potential impact on hormonal balance, particularly in women.
Applications De Recherche Scientifique
Methylparaben has been extensively studied in scientific research, particularly in the areas of microbiology and pharmacology. It has been shown to have antimicrobial properties, which make it useful in preventing the growth of bacteria and fungi in various products. Methylparaben has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin.
Propriétés
IUPAC Name |
methyl 4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)







![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)
